N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide
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Overview
Description
N-(5-{2-[(3-ACETYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-4-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a unique structure incorporating multiple thiazole rings and an acylated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{2-[(3-ACETYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-4-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole rings, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions.
The next step involves the acylation of the phenyl group, which can be achieved using acetic anhydride in the presence of a catalyst such as pyridine. The final step is the coupling of the acylated phenyl thiazole with the benzamide moiety, which can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(5-{2-[(3-ACETYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-4-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-{2-[(3-ACETYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-4-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein. The pathways involved may include signal transduction cascades or metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
- N-(5-{2-[(3-ACETYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-4-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE
- N-(5-{2-[(3-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}-4-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE
- N-(5-{2-[(3-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-4-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE
Uniqueness: The unique structural features of N-(5-{2-[(3-ACETYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-4-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE, such as the presence of multiple thiazole rings and the acylated phenyl group, contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and may enhance its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C22H18N4O2S2 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C22H18N4O2S2/c1-13-19(30-22(23-13)26-20(28)15-7-4-3-5-8-15)18-12-29-21(25-18)24-17-10-6-9-16(11-17)14(2)27/h3-12H,1-2H3,(H,24,25)(H,23,26,28) |
InChI Key |
XZMHJYWMCRQSSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=CC=CC(=C4)C(=O)C |
Origin of Product |
United States |
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